5-(Pyridin-3-yloxy)-2-furoyl chloride
Overview
Description
5-(Pyridin-3-yloxy)-2-furoyl chloride is an organic compound that features a pyridine ring attached to a furoyl chloride moiety via an ether linkage
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in the synthesis of pharmacologically active pyrazolopyridines .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20517 , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
In the context of sm cross-coupling reactions, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yloxy)-2-furoyl chloride typically involves the reaction of 5-hydroxy-2-furoyl chloride with 3-hydroxypyridine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yloxy)-2-furoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, with reaction conditions including anhydrous solvents and bases like triethylamine.
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Coupling reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis reactions.
Biaryl derivatives: Formed from coupling reactions.
Scientific Research Applications
5-(Pyridin-3-yloxy)-2-furoyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials science: Utilized in the preparation of functional materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-2-yloxy)-2-furoyl chloride: Similar structure but with the pyridine ring attached at the 2-position.
5-(Pyridin-4-yloxy)-2-furoyl chloride: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
5-(Pyridin-3-yloxy)-2-furoyl chloride is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and the properties of its derivatives. This positional isomerism can lead to differences in biological activity and material properties compared to its 2- and 4-substituted counterparts.
Properties
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-10(13)8-3-4-9(15-8)14-7-2-1-5-12-6-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHOOXFOMUOIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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